molecular formula C7H4FNO B13619512 7-Fluorobenzo[d]isoxazole

7-Fluorobenzo[d]isoxazole

Cat. No.: B13619512
M. Wt: 137.11 g/mol
InChI Key: APRIWKGBKZQFBR-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]isoxazole is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The isoxazole ring, a five-membered structure containing adjacent oxygen and nitrogen atoms, is a privileged scaffold in drug discovery due to its presence in a wide array of bioactive molecules and approved therapeutics . This specific derivative, incorporating a fluorine atom, is of particular interest for the development of novel pharmacologically active agents. Researchers utilize this compound as a key intermediate in constructing molecules for various biological screenings. Isoxazole derivatives are investigated for their diverse therapeutic potential, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . The structural similarity of some isoxazole derivatives to endogenous neurotransmitters also makes them candidates for central nervous system (CNS) drug development . Furthermore, the fluorine atom can significantly influence a molecule's pharmacokinetic profile, lipophilicity, and metabolic stability, making this compound a critical synthon for creating analogs in structure-activity relationship (SAR) studies . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRIWKGBKZQFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Advancements for 7 Fluorobenzo D Isoxazole Analogs

Precursor Derivatization and Scaffold Construction

The construction of the 7-fluorobenzo[d]isoxazole core often begins with the synthesis and modification of functionalized benzene-based precursors. These initial steps are crucial for installing the necessary atoms and functional groups required for the subsequent formation of the isoxazole (B147169) ring.

Synthesis of Fluorinated Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are versatile precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.net In the context of this compound, appropriately substituted fluorinated anthranilic acids serve as key starting materials. These compounds provide the basic carbocyclic framework with the fluorine and amino/carboxy functionalities positioned for subsequent cyclization reactions.

The synthesis of these precursors can be approached in several ways. For instance, fluorinated and aminated benzoic acid derivatives can be prepared through standard aromatic substitution and functional group interconversion reactions. capes.gov.br One documented route to a related compound, 7-fluorobenzo[d]isoxazol-3-ol, starts from the commercially available 3-fluoro-2-hydroxybenzoic acid, highlighting the use of pre-functionalized benzene (B151609) rings as a strategic entry point. sun.ac.za The conversion of anthranilic acid derivatives into the benzisoxazole ring system can involve diazotization followed by intramolecular cyclization.

Table 1: Representative Precursors based on Anthranilic Acid Scaffolds

Precursor Name Role in Synthesis Reference
3-Fluoro-2-hydroxybenzoic acid Starting material for 7-Fluorobenzo[d]isoxazol-3-ol sun.ac.za
Fluorinated Anthranilic Acid General precursor for Cu(II) complexes and heterocycles capes.gov.br

Formation of Fluorinated Benzofurazan (B1196253) Intermediates

Benzofurazans, also known as 2,1,3-benzoxadiazoles, are structural isomers of benzo[d]isoxazoles (1,2-benzisoxazoles). The chemistry of benzofurazans and their N-oxides (benzofuroxans) is rich, and they serve as intermediates for the synthesis of other heterocyclic systems, often through ring-opening or rearrangement reactions. aub.edu.lbresearchgate.net For example, benzofurazan oxides react with enamines to yield quinoxaline (B1680401) di-N-oxides. clockss.org

The conversion of a 2,1-benzisoxazole derivative into a benzofurazan has been documented, where 3-methyl-7-nitro-2,1-benzisoxazole is transformed into 4-acetylbenzofurazan using trimethylphosphite. rsc.orgrsc.org While this demonstrates the chemical accessibility between the two isomeric systems, the direct synthesis of this compound from a fluorinated benzofurazan intermediate is less commonly reported. A potential, though indirect, pathway could involve the thermolysis of a substituted furazan (B8792606) ring to generate a nitrile oxide, which could then undergo cycloaddition to form an isoxazole. researchgate.net Fluorinated benzofurazan sulfonates, such as SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate), are well-known fluorogenic reagents, indicating that the fluorinated benzofurazan scaffold is stable and accessible. caymanchem.com

Cycloaddition Reactions for Isoxazole Ring Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a single step. For the formation of the isoxazole ring in this compound analogs, both intermolecular and intramolecular cycloaddition strategies are employed.

[3+2] Cycloaddition of Nitrile Oxides with Alkynes or Alkenes

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of isoxazole synthesis. organic-chemistry.org This reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, such as an alkyne or alkene, to form a five-membered heterocyclic ring. organic-chemistry.org When an alkyne is used, an isoxazole is formed directly. If an alkene is used, the initial product is an isoxazoline, which can then be oxidized to the corresponding isoxazole. researchgate.net

Nitrile oxides are often generated in situ from aldoximes using mild oxidizing agents or from hydroximoyl halides under basic conditions. The regioselectivity of the cycloaddition can be a critical factor, and various catalytic systems, including copper and ruthenium, have been developed to control the outcome and improve reaction efficiency. researchgate.netrsc.org This method is highly versatile, allowing for the synthesis of a wide range of substituted isoxazoles by varying the components of the reaction.

Table 2: [3+2] Cycloaddition for Isoxazole Synthesis

Dipole Precursor Dipolarophile Conditions/Catalyst Product Type Reference
Hydroximoyl Halides Alkynes/Alkenes Base (e.g., Et3N) Isoxazoles/Isoxazolines
Aldoximes Alkynes tert-butyl nitrite 3,5-Disubstituted Isoxazoles
2-Ethylazaarene Terminal Alkynes KNO3, K2SO8, Cu catalyst Quinoline-isoxazole derivatives

Intramolecular Cyclization Pathways for Benzo[d]isoxazole Nucleus

Intramolecular cyclization represents a highly efficient strategy for constructing the benzo[d]isoxazole nucleus. A prevalent method involves the cyclization of ortho-substituted aryl oximes. clockss.org In these reactions, an oxime functionality is positioned ortho to a leaving group on the benzene ring. Under basic conditions, the oxime undergoes deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to displace the leaving group, forming the N-O bond and closing the isoxazole ring. clockss.org

The reactivity of the starting material is highly dependent on the nature of the leaving group. Research indicates that fluoro derivatives (where the leaving group is fluorine) exhibit the highest reactivity, making this an especially suitable pathway for synthesizing this compound. clockss.org Only the Z-isomer of the oxime typically undergoes the desired cyclization to form the benzisoxazole ring. clockss.org Other pathways include the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by acids or metal catalysts like AuCl3.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity. Several metal-catalyzed methods have been developed for the synthesis of the benzo[d]isoxazole scaffold.

Palladium-catalyzed reactions are particularly prominent. One innovative approach involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. This method activates the C-H bond ortho to the O-N group, leading to the formation of the benzisoxazole ring. This strategy has been successfully applied to the synthesis of active pharmaceutical intermediates.

Other metals have also been employed. Copper(I) acetylides are used in cycloadditions with nitrile oxides to reliably produce isoxazoles. Gold catalysts, such as AuCl3, can effectively mediate the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. Furthermore, the activation of the N-O bond in the isoxazole ring itself by transition metals like Nickel(0) and Palladium(0) has been studied, providing insight into potential cross-coupling reactions and functionalization of the heterocyclic core.

Table 3: Metal-Catalyzed Syntheses of Benzo[d]isoxazole Analogs

Metal Catalyst Reaction Type Substrates Key Features Reference
Palladium (Pd) C-H Activation / [4+1] Annulation N-phenoxyacetamides, Aldehydes Forms C-C and C=N bonds simultaneously
Gold (AuCl3) Cycloisomerization α,β-Acetylenic oximes Selective synthesis of substituted isoxazoles
Copper (Cu) 1,3-Dipolar Cycloaddition Nitrile oxides, Terminal alkynes Reliable access to 3,4-disubstituted isoxazoles

Palladium-Mediated Annulation and Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, and its application to benzisoxazole synthesis has enabled significant advancements. researchgate.net Palladium-mediated cross-coupling reactions, such as the Buchwald-Hartwig amination, have been instrumental in functionalizing halogenated benzoxazole (B165842) and benzisoxazole precursors. These methods allow for the precise installation of substituents, addressing challenges of regioselectivity in polyhalogenated systems.

A notable advancement is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This methodology facilitates the construction of the 1,2-benzisoxazole (B1199462) core by activating the C-H bonds ortho to the O-N bond derived from a phenol. researchgate.net The process involves the simultaneous formation of C-C and C=N bonds while keeping the O-N bond intact. researchgate.net Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest the formation of a Pd(IV) intermediate following the oxidative addition of an acyl radical to an arylpalladium(II) species, which then leads to the acylated product via reductive elimination. researchgate.net This approach has been successfully applied to the synthesis of intermediates for active pharmaceutical ingredients. researchgate.net

Research has also explored the reactivity of the N-O bond in benzisoxazoles during palladium-catalyzed reactions. Studies on 7-iodo-6-fluorobenzo[d]isoxazole derivatives have shown that with a Pd(0)/dppf catalyst system, oxidative addition occurs selectively at the C-I bond, leaving the N-O bond intact. chemrxiv.org This orthogonality is crucial for performing cross-coupling reactions on halogenated fluorobenzisoxazoles without cleaving the heterocyclic ring. chemrxiv.org

Table 1: Palladium-Catalyzed [4+1] Annulation for 1,2-Benzisoxazole Synthesis researchgate.net This table summarizes a representative palladium-catalyzed reaction for synthesizing the benzisoxazole core.

FeatureDescription
Reaction Type Intermolecular [4+1] Annulation
Substrates N-phenoxyacetamides and Aldehydes
Catalyst Palladium source (e.g., Pd(OAc)₂)
Key Mechanistic Step C-H bond activation ortho to the phenoxy group
Bonds Formed C-C and C=N
Significance Direct construction of the 1,2-benzisoxazole ring system

Copper-Catalyzed Functionalization Strategies

Copper-catalyzed reactions offer a complementary and often more economical approach for the functionalization of heterocyclic compounds. Copper-catalyzed Ullmann reactions, for example, have been employed for the precise functionalization of halogenated benzoxazoles at specific positions. These classical methods have been refined over time, paving the way for the synthesis of targeted derivatives.

Modern copper catalysis has expanded to include a wide array of transformations. For instance, copper-catalyzed domino trifluoromethylation/Meyer-Schuster rearrangement has been used to access CF₃-isoxazole derivatives. mdpi.com While not directly applied to this compound in the cited literature, the principles of copper-catalyzed C-H functionalization are highly relevant for creating analogs. nih.gov Methodologies for the copper-catalyzed late-stage C(sp³)–H functionalization of N-heterocycles have been developed, demonstrating the modification of complex molecules, including pharmaceuticals, with a broad range of nucleophiles under mild conditions. nih.gov The mechanism often involves a C-H fluorination step followed by nucleophilic substitution. nih.gov Such strategies hold potential for the direct functionalization of alkyl side chains attached to the this compound core.

Furthermore, unique and efficient copper catalytic systems have been established for synthesizing fluorinated 2-azadienes from isoxazoles via cross-coupling reactions, highlighting the versatility of copper in manipulating the isoxazole ring and introducing fluorine-containing groups. researchgate.net

Table 2: Overview of Copper-Catalyzed Functionalization Reactions mdpi.comnih.gov This table provides examples of copper-catalyzed reactions applicable to the synthesis of functionalized isoxazole analogs.

Reaction TypeSubstratesCatalyst SystemFunctional Group IntroducedReference
Ullmann Reaction Halogenated BenzoxazolesCopperVarious Nucleophiles
Domino Trifluoromethylation Propargyl Alcohols, Hydroxylamine (B1172632)Copper Catalyst, Togni's ReagentTrifluoromethyl (CF₃) mdpi.com
Late-Stage C(sp³)-H Functionalization N-HeterocyclesCopper CatalystAryl, Azide, Deuterium, etc. nih.gov

Regioselective Synthesis of Substituted this compound Isomers

The control of regioselectivity is a paramount challenge in the synthesis of substituted heterocyclic compounds, as the position of functional groups profoundly impacts biological activity. For isoxazoles, regiochemical outcomes can be controlled by carefully selecting the reaction conditions and substrate structures. rsc.org

Methodologies have been developed for the regioselective synthesis of isoxazole isomers from the cyclocondensation of β-enamino diketones and hydroxylamine hydrochloride. rsc.org By varying the reaction parameters, it is possible to selectively produce different regioisomeric products, such as 4,5-disubstituted or 3,4-disubstituted isoxazoles. rsc.org Similarly, the reaction of chalcones with hydroxylamine hydrochloride can be directed to yield a single isoxazole isomer in excellent yields by using a solid support like K₂CO₃. researchgate.net This approach has proven to be highly regioselective, irrespective of the electronic nature of the substituents on the chalcone (B49325) substrates. researchgate.net

In the context of this compound, these principles are critical when introducing additional substituents onto the benzene ring. The inherent directing effects of the fluorine atom and the isoxazole ring, combined with the choice of synthetic methodology, determine the final substitution pattern. The development of these regioselective methods is crucial for creating libraries of distinct isomers for structure-activity relationship (SAR) studies. rsc.org

Table 3: Controlling Regioselectivity in Isoxazole Synthesis rsc.orgresearchgate.net This table illustrates how reaction conditions can dictate the regiochemical outcome in isoxazole synthesis.

Starting MaterialsReagentsKey Condition/MediatorRegioisomeric ProductReference
β-enamino diketonesHydroxylamine hydrochlorideVariation of reaction conditions (e.g., pH, solvent)Controlled access to different regioisomers rsc.org
ChalconesHydroxylamine hydrochlorideK₂CO₃ as solid supportSingle 3,5-diarylisoxazole isomer researchgate.net

Novel Methodologies in Fluorobenzisoxazole Synthesis

The quest for more efficient, sustainable, and diverse synthetic routes continues to drive innovation in organic chemistry. rroij.com Recent years have seen the emergence of novel methodologies applicable to the synthesis of this compound and its analogs.

Metal-free synthesis is a growing area of interest. For example, a one-pot cascade reaction using DABCO as an organocatalyst under ultrasonication has been developed for the synthesis of polysubstituted isoxazoles from aromatic aldehydes and ethyl nitroacetate (B1208598) in water. nih.gov Another metal-free approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of isoxazoles from aldoximes. researchgate.net An efficient, metal-free, and environmentally friendly method for the site-selective C-N coupling of benzo[d]isoxazole and 2H-chromene derivatives has also been developed using an organo-base. researchgate.net

Multi-component reactions and cascade sequences are also prominent. The synthesis of complex benzisoxazole derivatives has been achieved through multi-step sequences involving condensation, cyclization, and cleavage of protecting groups to yield key intermediates for further functionalization. scispace.comnih.gov These strategies allow for the construction of complex molecular architectures from simpler starting materials in a highly efficient manner.

Computational chemistry is also beginning to play a role in reaction discovery. The use of computational methods to predict reaction pathways can accelerate the development of novel synthetic methods, reducing the need for extensive experimental trial and error. hokudai.ac.jp

Table 4: Examples of Novel Synthetic Methodologies for Isoxazole Derivatives nih.govresearchgate.netresearchgate.net This table highlights modern, often metal-free, approaches to isoxazole synthesis.

MethodologyKey Reagents/ConditionsSubstratesProduct TypeReference
Organocatalyzed Cascade Reaction DABCO, Ultrasonication, WaterAromatic Aldehydes, Ethyl NitroacetatePolysubstituted Isoxazoles nih.gov
Base-Promoted Cycloaddition DBU, NCSAldoximes, Styrenes3,5-Disubstituted Isoxazolines researchgate.net
Metal-Free C-N Coupling Triethylamine (TEA), DMF6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, Formyl-chromenesBenzisoxazole-Chromene Hybrids researchgate.net

Chemical Reactivity and Mechanistic Transformations of 7 Fluorobenzo D Isoxazole Derivatives

Electrophilic and Nucleophilic Substitution Dynamics on the Benzo[d]isoxazole Ring

The benzo[d]isoxazole ring system, substituted with a fluorine atom at the 7-position, exhibits a nuanced reactivity towards both electrophilic and nucleophilic reagents. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it can direct incoming electrophiles to specific positions. Conversely, the electron-deficient nature of the ring, particularly at positions activated by the fluorine and the isoxazole (B147169) moiety, makes it susceptible to nucleophilic aromatic substitution (SNAr).

In the context of SNAr reactions, the fluorine atom at the 7-position can act as a leaving group, especially when activated by strong electron-withdrawing groups elsewhere on the ring. The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. For 7-fluorobenzo[d]isoxazole, a potent nucleophile could potentially displace the fluoride (B91410) ion.

Furthermore, studies on related fluorinated aromatic compounds suggest that the fluorine atom is often the best leaving group among halogens in nucleophilic aromatic substitution reactions. rsc.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. While specific studies on this compound are limited, the principles of SNAr on polyfluoroarenes suggest that nucleophilic attack would be a viable transformation. researchgate.net

Oxidative and Reductive Pathways of the Heterocyclic System

The isoxazole ring within the this compound system can undergo both oxidative and reductive transformations, often leading to ring cleavage or modification. The stability of the heterocyclic ring is influenced by the fluorine substituent, which can impact the electron density and, consequently, the susceptibility to redox reactions.

Oxidative degradation of isoxazole rings, though not extensively documented for this specific derivative, can occur under harsh conditions. For instance, oxidative cleavage of isoxazolines (the dihydro derivatives of isoxazoles) with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can lead to the formation of the corresponding isoxazole, indicating the relative stability of the aromatic isoxazole ring to oxidation. nih.gov

Reductive pathways, on the other hand, are more commonly employed to transform the isoxazole ring. The N-O bond is the most susceptible to reduction, and its cleavage can lead to a variety of products. For example, the reduction of isoxazoles can yield β-aminoenones or γ-amino alcohols, depending on the reducing agent and reaction conditions. While specific studies on this compound are not prevalent, the general reactivity of isoxazoles suggests that similar transformations are plausible. The fluorine atom's electron-withdrawing nature might influence the ease of reduction of the heterocyclic ring.

Cross-Coupling Reactions for Peripheral Functionalization

Cross-coupling reactions are powerful tools for the peripheral functionalization of heterocyclic systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, most commonly palladium, and proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For this compound, functionalization can be envisioned at various positions, depending on the presence of a suitable leaving group (e.g., a halogen other than the 7-fluoro substituent) or through direct C-H activation.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira couplings)

Suzuki-Miyaura and Sonogashira couplings are prominent examples of palladium-catalyzed carbon-carbon bond-forming reactions. The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate, while the Sonogashira reaction couples a terminal alkyne with an organic halide or triflate.

For these reactions to occur on the this compound core, a leaving group such as iodine or bromine would typically be required at another position on the ring. For instance, a hypothetical 4-iodo-7-fluorobenzo[d]isoxazole could undergo Suzuki coupling with an arylboronic acid to introduce a new aryl group at the 4-position. The reaction conditions for Suzuki couplings on isoxazole systems have been optimized, often utilizing palladium catalysts like Pd(PPh₃)₄ in solvents such as dioxane. organic-chemistry.org

Similarly, Sonogashira coupling of a halo-substituted this compound with a terminal alkyne would introduce an alkynyl moiety. Studies on 4-iodoisoxazoles have demonstrated the feasibility of this transformation, yielding C4-alkynylisoxazoles in high yields. researchgate.netrsc.org The choice of palladium catalyst and ligands is crucial for the success of these reactions.

Coupling ReactionReactantsCatalyst System (Typical)Product Type
Suzuki-Miyaura Halo-7-fluorobenzo[d]isoxazole + Organoboron reagentPd(PPh₃)₄, BaseAryl/Vinyl-substituted this compound
Sonogashira Halo-7-fluorobenzo[d]isoxazole + Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseAlkynyl-substituted this compound

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds on the this compound nucleus is another important transformation, often achieved through reactions like the Buchwald-Hartwig amination, Ullmann condensation, or Chan-Lam coupling. These reactions are critical for introducing nitrogen and oxygen-based functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov If this compound were substituted with a more reactive halogen (e.g., bromine or iodine), this position could be aminated. The fluorine at the 7-position would likely remain intact under typical Buchwald-Hartwig conditions.

The Ullmann condensation is a copper-catalyzed reaction that can form carbon-oxygen or carbon-nitrogen bonds. mdpi.com This reaction could potentially be used to introduce alkoxy or amino groups onto a halo-substituted this compound.

The Chan-Lam coupling provides a method for forming C-N and C-O bonds using a copper catalyst and an organoboron reagent. researchgate.net This offers an alternative route to functionalize the benzo[d]isoxazole core with heteroatom-containing substituents.

Ring-Opening and Rearrangement Mechanisms

The isoxazole ring is known to undergo ring-opening and rearrangement reactions under various conditions, including thermal, photochemical, and chemical induction. These transformations can lead to the formation of diverse molecular architectures.

A notable reaction of isoxazoles is their photochemical rearrangement. Upon UV irradiation, isoxazoles can rearrange to form oxazoles or, in some cases, ketenimines via the homolytic cleavage of the weak N-O bond to form an acyl azirine intermediate. researchgate.net The specific outcome for this compound would depend on the substitution pattern and reaction conditions.

Chemically induced ring-opening is also a significant pathway. For example, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor can lead to a ring-opening fluorination, resulting in the formation of tertiary fluorinated carbonyl compounds through N-O bond cleavage. nih.govorganic-chemistry.org This reaction highlights the susceptibility of the isoxazole ring to electrophilic attack followed by fragmentation. Electron capture by isoxazole can also induce ring-opening via dissociation of the O-N bond. researchgate.net

Base-catalyzed rearrangements are also known for certain oxadiazole systems, which are isomeric with isoxazoles, suggesting that under specific basic conditions, this compound could potentially undergo skeletal rearrangements. researchgate.net

Activation of the N-O Bond within the Isoxazole Ring System

The N-O bond is the weakest and most reactive bond within the isoxazole ring, making its activation a key step in many of the ring's transformations. The cleavage of this bond is central to the reductive, ring-opening, and rearrangement reactions of isoxazoles.

Reductive cleavage of the N-O bond is a common strategy for the synthetic elaboration of isoxazoles. This can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., with Raney nickel), or dissolving metal reductions. nih.gov Metal-free reductive cleavage methods have also been developed for N-O bonds in related systems, such as Weinreb amides, using strong organic electron donors. organic-chemistry.orgresearchgate.net These methods typically proceed via single-electron transfer to the substrate, initiating the N-O bond scission.

The activation of the N-O bond can also be achieved through coordination to a metal center. While some catalytic cycles, such as in certain palladium-catalyzed syntheses of benzo[d]isoxazoles, are designed to keep the O-N bond intact, other transition metal-mediated processes can facilitate its cleavage. For instance, molybdenum hexacarbonyl has been used for the reductive cleavage of the N-O bond in isoxazolines. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 7 Fluorobenzo D Isoxazole

Thermal Analysis Techniques (TGA, DSC) for Material Stability CharacterizationThere is no available data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to characterize the thermal stability and phase behavior of this compound.

The absence of this critical information in the scientific literature indicates that while the compound may have been synthesized, its detailed analytical characterization has either not been performed or not been publicly disclosed. Therefore, a scientifically accurate article with detailed research findings and data tables as requested cannot be generated at this time.

Computational and Theoretical Studies on 7 Fluorobenzo D Isoxazole Molecular Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. nih.gov For 7-Fluorobenzo[d]isoxazole, the electron-withdrawing nature of the fluorine atom is expected to lower the energies of both the HOMO and LUMO orbitals compared to the unsubstituted benzisoxazole. The precise effect on the energy gap would determine its relative stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for a Heterocyclic System

ParameterEnergy (eV)Description
EHOMO-6.30Energy of the Highest Occupied Molecular Orbital
ELUMO-1.81Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.49Indicates chemical reactivity and kinetic stability
Note: This table presents representative data for a heterocyclic system to illustrate the concept and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govwolfram.com The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue signifies electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of significant negative potential around the highly electronegative fluorine and oxygen atoms. The hydrogen atoms of the benzene (B151609) ring would correspond to areas of positive potential. nih.gov This information is critical for understanding how the molecule might interact with biological receptors or other reactants.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for studying the three-dimensional structure and conformational flexibility of molecules. Conformational analysis helps identify the most stable arrangement of atoms (conformers) and the energy barriers between different conformations. For derivatives of 1,5-Diaryl-3-Oxo-1,4-Pentadiene, the introduction of a fluorine atom was found to cause significant changes, leading to the predominance of a specific conformer group. mdpi.com

While the fused ring system of this compound is largely planar and rigid, molecular modeling can be used to study the interactions of this core structure with other molecules. Understanding its preferred orientation when approaching a biological target is crucial for drug design. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize a complex.

Reaction Pathway Elucidation and Transition State Analysis

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. crpsonline.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules.

Studies on benzisoxazole and benzoxazole (B165842) derivatives have successfully used 3D-QSAR models to identify structural features responsible for their antipsychotic or anticancer activities. crpsonline.comnih.gov For a series of compounds including this compound, a QSAR study could be developed to understand how substitutions on the benzisoxazole core influence a particular biological effect. The models often use descriptors related to steric, electronic, and hydrophobic properties to build the correlation. Such studies provide guidance for the rational design and optimization of more potent therapeutic agents. crpsonline.com

Table 2: Key Parameters in a Typical QSAR Study

ParameterDescriptionSignificance
Cross-validated correlation coefficientMeasures the internal predictive ability of the model.
Non-cross-validated correlation coefficientIndicates the goodness of fit of the model to the training data.
pred_r²Predictive r² for the external test setMeasures the ability of the model to predict the activity of new compounds.
This table outlines common statistical metrics used to validate the robustness and predictive power of QSAR models.

Intermolecular Force Analysis and Crystal Packing Studies (e.g., Hirshfeld Surfaces)

The study of crystal packing is crucial for understanding the solid-state properties of a compound. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal space, and different properties can be mapped onto it.

Structure Activity Relationship Sar Investigations of 7 Fluorobenzo D Isoxazole Derivatives

Influence of Fluorine Atom Position and Electronic Effects on Biological Target Interactions

The position of the fluorine atom on the benzo[d]isoxazole ring is critical in determining the molecule's interaction with biological targets. Fluorine is the most electronegative element, and its incorporation into a molecule imparts unique electronic properties. When placed at the 7-position of the benzo[d]isoxazole scaffold, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity and basicity of nearby functional groups. This modulation of pKa can be crucial for optimizing interactions with amino acid residues in a target protein's binding pocket. researchgate.netresearchgate.net

The C-F bond is stronger than a C-H bond, and its introduction can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. nih.gov Furthermore, the substitution of hydrogen with fluorine can lead to altered membrane permeability and improved oral bioavailability. nih.gov The electronic effects of fluorine also influence non-covalent interactions. It can participate in hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity of the ligand for its target. researchgate.net The specific location at the 7-position directs these effects to a particular region of the molecule, influencing its orientation and conformation within the binding site. Studies on related fluorinated heterocycles have shown that positional isomers can have vastly different biological activities, highlighting the importance of precise fluorine placement for optimal target engagement. researchgate.net For instance, the introduction of fluorine can significantly lower the pKa of neighboring groups, which was shown to increase biological activity in a series of fluorobenzoxaboroles. researchgate.net

Systematic Substituent Modification Strategies on the Benzo[d]isoxazole Scaffold

Systematic modifications of the 7-fluorobenzo[d]isoxazole scaffold have been a key strategy in the development of potent and selective therapeutic agents. Research has focused on introducing various substituents at different positions of the bicyclic ring system to probe the chemical space and optimize biological activity.

One common modification involves the introduction of different groups at the 3-position of the benzo[d]isoxazole ring. For example, a series of N-phenylbenzo[d]isoxazole-3-carboxamides were synthesized and evaluated as Hypoxia-Inducible Factor (HIF)-1α inhibitors. nih.gov This research revealed that the benzo[d]isoxazole-3-carboxamide structure was essential for activity. nih.gov Further modifications on the N-phenyl ring showed that para-substituents, regardless of their electronic properties, strongly enhanced the inhibitory capacity. nih.gov

Another strategy involves the modification of the benzene (B151609) ring of the benzo[d]isoxazole nucleus. The introduction of small, lipophilic groups can enhance cell permeability and potency. In the development of antibacterial agents, modifications on the benzisoxazole scaffold, including N-linked oxazolidinone substituents, have been shown to improve antibacterial activity. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of benzo[d]isoxazole derivatives based on published research findings.

Scaffold PositionSubstituentBiological Target/ActivityEffect on Activity
3N-(4-dimethylamino)phenyl carboxamideHIF-1α InhibitionPotent activity (IC50 = 24 nM) nih.gov
3N-(4-acetyl)phenyl carboxamideHIF-1α InhibitionPotent activity (IC50 = 24 nM) nih.gov
3N-cyclohexyl carboxamideHIF-1α InhibitionModerate activity (IC50 = 5.4 μM) nih.gov
3N-(2-pyridyl) carboxamideHIF-1α InhibitionModerate activity (IC50 = 0.94 μM) nih.gov
6FluorineGeneral (Anticancer, Anti-TB)Enhances activity tandfonline.com
34-piperidinyl group with sulfonamide conjugatesAnticancer (CDK8)Good binding affinity (-8.7 to -10.3 kcal/mol) tandfonline.com
34-piperidinyl group with sulfonamide conjugatesAnti-TBModerate activity (MIC = 25 µM) tandfonline.com

Pharmacophore Identification and Design Principles for Ligand-Target Recognition

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For benzo[d]isoxazole derivatives, pharmacophore models have been developed to guide the design of new ligands with improved potency and selectivity. nih.govmdpi.com

The key pharmacophoric features commonly identified for benzo[d]isoxazole derivatives include:

Aromatic Rings: The benzo[d]isoxazole ring system itself often acts as a crucial aromatic feature, participating in π-π stacking or hydrophobic interactions within the target's binding site.

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the isoxazole (B147169) ring, as well as carbonyl oxygens in carboxamide derivatives, frequently serve as hydrogen bond acceptors.

Hydrogen Bond Donors: Amide or amine functionalities attached to the scaffold can act as hydrogen bond donors.

Hydrophobic Features: Substituents on the benzene ring or at other positions can introduce hydrophobic regions that interact with nonpolar pockets of the target protein.

For instance, studies on benzo[d]isoxazoles as anti-tubercular agents identified essential pharmacophoric features that make them promising candidates for further development. nih.gov In the context of designing Farnesoid X receptor (FXR) agonists, pharmacophore models for related isoxazole derivatives highlighted the importance of hydrophobicity and electronegative groups at specific positions for agonistic activity. mdpi.comnih.gov The design principles derived from these models emphasize the precise spatial arrangement of these features to achieve optimal ligand-target recognition. The 7-fluoro substituent can contribute to these interactions by modulating the electronic nature of the aromatic ring and potentially acting as a weak hydrogen bond acceptor. nih.gov

Correlation of Molecular Descriptors with Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. These studies provide mathematical models that can predict the activity of novel compounds and offer insights into the structural requirements for activity. For benzo[d]isoxazole derivatives, various molecular descriptors have been used to build predictive QSAR models. nih.govnih.gov

Common molecular descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. These are crucial for modeling electrostatic interactions. biolscigroup.us

Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity and van der Waals volume. They are important for understanding how a ligand fits into its binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor, indicating the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: These are numerical values that describe the connectivity and shape of the molecular structure.

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, and hydrophobic fields would likely increase or decrease biological activity. nih.gov For example, a CoMSIA model for a series of isoxazole derivatives acting as FXR agonists demonstrated that hydrophobic and electronegative groups at specific positions were critical for activity. nih.gov Such models provide a rational basis for designing new this compound derivatives with enhanced biological profiles.

The following table lists some molecular descriptors and their relevance in QSAR studies of heterocyclic compounds.

Descriptor TypeExample DescriptorRelevance to Biological Activity
ElectronicDipole Moment (μ)Influences polar interactions with the target protein. biolscigroup.us
ElectronicEHOMO / ELUMORelates to the molecule's reactivity and ability to participate in charge-transfer interactions. biolscigroup.us
HydrophobicLogPAffects membrane permeability and hydrophobic interactions in the binding pocket.
StericMolar Refractivity (MR)Describes the volume occupied by the molecule, crucial for steric fit.
3D-QSAR FieldElectrostatic FieldsIdentifies regions where positive or negative electrostatic potential is favorable for activity. nih.gov
3D-QSAR FieldHydrophobic FieldsHighlights areas where hydrophobic character is beneficial or detrimental to activity. nih.gov

By correlating these descriptors with the observed biological activities of this compound derivatives, researchers can develop robust predictive models to guide further synthetic efforts.

Exploration of Molecular Mechanisms and Specific Target Engagements by 7 Fluorobenzo D Isoxazole Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 7-fluorobenzo[d]isoxazole have been investigated for their potential to modulate the activity of several key enzymes implicated in a variety of physiological and pathological processes. The following sections detail the specific interactions and inhibitory mechanisms of these compounds against a range of enzymatic targets.

Inhibition of D-Amino Acid Oxidase (DAAO)

Derivatives of benzo[d]isoxazol-3-ol have been identified as potent, competitive inhibitors of D-Amino Acid Oxidase (DAAO) nih.govnih.gov. DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor nih.gov. Inhibition of DAAO can lead to increased levels of D-serine in the brain, thereby modulating NMDA receptor activity.

Research has shown that substitutions on the benzo[d]isoxazol-3-ol core can significantly influence inhibitory potency. While larger substituents such as methoxy, ethoxy, or trifluoromethyl groups are generally not well-tolerated, the introduction of smaller groups like fluoro, chloro, or methyl at positions 5 or 6 can moderately enhance DAAO affinity nih.gov.

Specifically, 7-Fluorobenzo[d]isoxazol-3-ol has been synthesized and identified as an inhibitor of DAAO google.com. A study on a series of benzo[d]isoxazol-3-ol derivatives demonstrated that halogen substitution can be favorable for activity. For instance, the 6-chloro analog, 6-chlorobenzo[d]isoxazol-3-ol (CBIO), exhibited an IC50 value of 188 nM against DAAO nih.gov. This suggests that the electronic properties and size of the substituent on the benzene (B151609) ring play a critical role in the interaction with the enzyme's active site.

Table 1: DAAO Inhibition by Benzo[d]isoxazol-3-ol Derivatives

Compound Substitution DAAO IC50 (nM)
Benzo[d]isoxazol-3-ol Unsubstituted >1000
5-Chloro-benzo[d]isoxazol-3-ol (CBIO) 5-Chloro Submicromolar nih.gov
6-Chloro-benzo[d]isoxazol-3-ol 6-Chloro 188 nih.gov

Modulation of Acetylcholinesterase (AChE) Activity

The benzisoxazole scaffold has been recognized as a promising bioisosteric replacement for the benzoyl group in certain classes of acetylcholinesterase (AChE) inhibitors nih.gov. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

A series of N-benzylpiperidine benzisoxazoles have been developed as highly potent and selective AChE inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range (0.8-14 nM) nih.gov. Molecular modeling studies suggest that these inhibitors bind to key amino acid residues in the active site of AChE, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 nih.gov.

Furthermore, a drug design strategy focusing on the rigidification of a known AChE inhibitor led to the development of novel benzisoxazole derivatives with nanomolar inhibitory effects on AChE nih.govresearchgate.net. One such hybrid compound, 3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole, demonstrated potent AChE inhibition nih.govresearchgate.net. Structure-activity relationship (SAR) studies suggest that an electron-donating substituent on the benzisoxazole ring may enhance AChE activity by increasing the electron density on the oxygen atom, facilitating hydrogen bonding with the enzyme erpublications.com.

Table 2: AChE Inhibition by Select Benzisoxazole Derivatives

Compound Class Example Compound AChE IC50 (nM) Selectivity over BChE
N-benzylpiperidine benzisoxazoles 1j (morpholino derivative) 0.8 nih.gov >1000-fold nih.gov
N-benzylpiperidine benzisoxazoles 1g (N-acetyl derivative) 3 nih.gov >1000-fold nih.gov

Interaction with Metastasis-Associated Protein (MTA1)

Currently, there is no specific research available detailing the direct interaction of this compound derivatives with Metastasis-Associated Protein 1 (MTA1). MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and plays a crucial role in cancer progression and metastasis by regulating gene expression. While the isoxazole (B147169) scaffold is a component of various anticancer agents that act through mechanisms like apoptosis induction and enzyme inhibition, its direct engagement with MTA1 has not been explicitly documented in the available literature researchgate.net. Further research is required to explore the potential of the this compound core as a structural motif for the development of MTA1 inhibitors.

Inhibition of sn-1-Diacylglycerol Lipase α (DAGLα)

Information specifically linking this compound derivatives to the inhibition of sn-1-Diacylglycerol Lipase α (DAGLα) is not currently available in the scientific literature. DAGLα is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) universiteitleiden.nlnih.gov. While various classes of compounds, such as β-lactones and glycine sulfonamides, have been identified as DAGLα inhibitors, the potential of the benzisoxazole scaffold in this context remains largely unexplored universiteitleiden.nl. Related heterocyclic structures like benzoxazoles have been incorporated into inhibitors of other lipases, such as monoacylglycerol lipase (MAGL), suggesting that further investigation into benzisoxazole derivatives as DAGLα inhibitors may be a worthwhile endeavor mdpi.com.

Modulation of Glycosidase and Amylase Enzymes

Derivatives containing the isoxazole ring have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes that play a critical role in carbohydrate digestion and glucose absorption. Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Studies on various isoxazolidine and oxadiazole derivatives have shown their potential as dual inhibitors of both α-amylase and α-glucosidase mdpi.comnih.gov. For instance, a series of novel enantiopure isoxazolidines exhibited potent inhibition of both enzymes, with some compounds showing significantly greater potency than the standard drug, acarbose mdpi.com. One particularly active isoxazolidine derivative was found to be a strong inhibitor of both α-amylase (IC50 = 53.03 µM) and α-glucosidase (IC50 = 94.33 µM) mdpi.com.

The structure-activity relationship (SAR) for this class of compounds indicates that the nature and position of substituents on the isoxazole or associated phenyl rings are crucial for their inhibitory activity researchgate.net.

Table 3: Inhibition of α-Amylase and α-Glucosidase by Isoxazole/Isoxazolidine Derivatives

Compound Class Enzyme IC50 Range (µM) Reference Compound Reference IC50 (µM)
Isoxazolidines α-Amylase 53.03 - 232.8 mdpi.com Acarbose 296.6 mdpi.com

Cytochrome P450 Enzyme Interaction

Specific data on the interaction of this compound with cytochrome P450 (CYP) enzymes are not extensively documented. However, the potential for such interactions can be inferred from the behavior of structurally related compounds. Azole-containing compounds, including isoxazoles, are known to interact with CYP enzymes, often acting as inhibitors nih.gov.

The presence of a fluorine atom on the aromatic ring can influence the metabolism of a compound by CYP enzymes. The regioselectivity of hydroxylation, a common metabolic pathway catalyzed by CYPs, can be affected by the electronic properties of the fluorine substituent nih.gov. While fluorine is a small atom and may not cause significant steric hindrance, its strong electron-withdrawing nature can direct metabolism to other positions on the ring nih.gov.

Given that the CYP enzyme family, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is responsible for the metabolism of a vast number of drugs, it is plausible that this compound derivatives could be substrates or inhibitors of one or more of these enzymes nih.gov. In vitro CYP inhibition assays are typically used to determine the IC50 values and to predict the potential for drug-drug interactions windows.net. Without specific experimental data for this compound, its interaction profile with CYP enzymes remains speculative but warrants investigation in preclinical drug development.

Receptor Binding Affinities and Signal Transduction Pathways

The therapeutic and biological activities of this compound derivatives are intrinsically linked to their ability to bind with varying affinities to a range of neurotransmitter receptors. This section explores the specific interactions of these compounds with serotonin (B10506) and dopamine (B1211576) receptors, as well as other significant neuroreceptors, and delves into the subsequent signal transduction pathways that are modulated. The binding affinities are typically determined through radioligand binding assays and are expressed as Ki values (in nM), where a lower Ki value indicates a higher binding affinity.

Serotonin Receptor (e.g., 5-HT2A) Antagonism

Derivatives of this compound have demonstrated significant antagonist activity at serotonin 5-HT2A receptors. This interaction is a cornerstone of the therapeutic efficacy of several atypical antipsychotic drugs. Blockade of 5-HT2A receptors is believed to contribute to the amelioration of certain symptoms of neuropsychiatric disorders. The benzisoxazole moiety is a key structural feature for high-affinity binding to this receptor.

The atypical antipsychotic iloperidone, a benzisoxazole derivative, exhibits high-affinity binding to the 5-HT2A receptor. drugbank.compsychopharmacologyinstitute.com Its major active metabolite, P88, also demonstrates a comparable high affinity for this receptor. nih.gov Similarly, paliperidone, the active metabolite of risperidone (B510), also a benzisoxazole derivative, shows strong binding to 5-HT2A receptors. nih.govjnjmedicalconnect.com The antagonism at 5-HT2A receptors by these compounds is a critical component of their mechanism of action. psychopharmacologyinstitute.com

Table 1: Binding Affinities of Benzisoxazole Derivatives at the 5-HT2A Receptor

Compound Receptor Ki (nM)
Iloperidone 5-HT2A 5.6 psychopharmacologyinstitute.com
Paliperidone 5-HT2A 0.22-1.21 jnjmedicalconnect.com
P88 (Metabolite of Iloperidone) 5-HT2A pKi 9.56 nih.gov
P95 (Metabolite of Iloperidone) 5-HT2A pKi 8.15 nih.gov

Dopamine Receptor (e.g., D2, D3) Interactions

The interaction with dopamine receptors, particularly the D2 and D3 subtypes, is another crucial aspect of the pharmacological profile of this compound derivatives. Antagonism at D2 receptors is a common mechanism for antipsychotic medications. Iloperidone and its active metabolite P88 bind with high affinity to D2A receptors. psychopharmacologyinstitute.comnih.gov Paliperidone also demonstrates a high affinity for D2 receptors. nih.govjnjmedicalconnect.com

Table 2: Binding Affinities of Benzisoxazole Derivatives at Dopamine Receptors

Compound Receptor Ki (nM)
Iloperidone D2 6.3 psychopharmacologyinstitute.com
D3 7.1 psychopharmacologyinstitute.com
Paliperidone D2 2.8-6.6 jnjmedicalconnect.com
P88 (Metabolite of Iloperidone) D2A pKi 7.80 nih.gov

Other Neurotransmitter Receptor Engagements

In addition to serotonin and dopamine receptors, this compound derivatives interact with a variety of other neurotransmitter receptors, which contributes to their broad pharmacological profiles. Iloperidone, for instance, shows high affinity for norepinephrine α1 receptors. psychopharmacologyinstitute.com Its metabolites, P88 and P95, also bind to adrenergic receptors. nih.gov

Paliperidone acts as an antagonist at α1 and α2 adrenergic receptors and H1 histaminergic receptors. jnjmedicalconnect.comdrugbank.com This multi-receptor binding profile is a characteristic feature of many atypical antipsychotics and is believed to influence both their therapeutic efficacy and their side effect profiles. The interaction with these additional receptors can modulate various physiological processes.

Table 3: Binding Affinities of Benzisoxazole Derivatives at Other Neurotransmitter Receptors

Compound Receptor Ki (nM)
Iloperidone Norepinephrine α1 0.36 psychopharmacologyinstitute.com
Norepinephrine α2C 7.79 (pKi) nih.gov
Paliperidone α1-adrenergic 1.3-11 jnjmedicalconnect.com
α2-adrenergic 3.4-34 jnjmedicalconnect.com
H1 histaminergic 3.4-34 jnjmedicalconnect.com
P88 (Metabolite of Iloperidone) Adrenergic α1 pKi 8.08 nih.gov
Adrenergic α2C pKi 7.79 nih.gov
P95 (Metabolite of Iloperidone) Adrenergic α1 pKi 7.67 nih.gov
Adrenergic α2C pKi 7.32 nih.gov
Adrenergic α2B pKi 7.08 nih.gov

Molecular Basis of Cellular Process Modulation (e.g., Apoptosis Induction Mechanisms, Angiogenesis Inhibition through Molecular Targets)

While the primary focus of research on this compound derivatives has been on their neurological effects, emerging evidence suggests their potential to modulate fundamental cellular processes such as apoptosis and angiogenesis. The molecular mechanisms underlying these activities are under investigation, with a focus on their interaction with key cellular targets.

Studies on structurally related benzoxazole (B165842) derivatives have provided insights into potential mechanisms. For example, certain benzoxazole derivatives have been shown to induce apoptosis in cancer cell lines. This pro-apoptotic activity is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic cascade. The induction of apoptosis is a critical mechanism for the elimination of damaged or cancerous cells.

In the context of angiogenesis, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target. VEGFR-2 plays a crucial role in promoting the formation of new blood vessels, a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, certain heterocyclic compounds can disrupt the signaling pathways that lead to angiogenesis, thereby impeding tumor progression. While direct evidence for this compound derivatives is still developing, the activities of related compounds suggest a promising area for future research into their anticancer potential.

Mechanistic Insights into Antimicrobial Action

The isoxazole scaffold, a core component of this compound, is present in a variety of compounds with demonstrated antimicrobial properties. The mechanisms through which these derivatives exert their antimicrobial effects are diverse and can involve the inhibition of essential microbial enzymes or the disruption of cellular structures.

For instance, the introduction of a thiophene moiety to the isoxazole ring has been observed to enhance antimicrobial activity. The antimicrobial action of isoxazole derivatives has been investigated against a range of pathogenic bacteria and fungi. While the precise molecular targets for many of these compounds are still being elucidated, potential mechanisms include the inhibition of enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

7 Fluorobenzo D Isoxazole As a Versatile Chemical Building Block and Precursor for Functional Materials

Use in the Synthesis of Complex Polycyclic and Heterocyclic Systems

The benzisoxazole core of 7-Fluorobenzo[d]isoxazole serves as a valuable synthon for the construction of more elaborate molecular frameworks. The inherent reactivity of the isoxazole (B147169) ring, particularly its susceptibility to ring-opening reactions, provides a pathway to various functionalized intermediates that can be further elaborated into complex polycyclic and heterocyclic systems. lifechemicals.com

General strategies for the synthesis of fused heterocyclic compounds often involve cyclization reactions, ring-closing metathesis, and palladium-catalyzed cross-coupling reactions. airo.co.incore.ac.ukbeilstein-journals.org While specific examples detailing the use of this compound in these transformations are not extensively documented in publicly available literature, its structure lends itself to such synthetic manipulations. For instance, the aromatic ring of this compound can be functionalized through electrophilic aromatic substitution or metal-catalyzed C-H activation, allowing for the introduction of various substituents that can then participate in intramolecular cyclization reactions to form fused ring systems. organic-chemistry.orgnih.gov

One can envision the application of this compound in palladium-catalyzed annulation reactions to construct polycyclic aromatic hydrocarbons (PAHs). researchgate.net The fluorine substituent can influence the regioselectivity of these reactions and impart desirable electronic properties to the resulting polycyclic systems. The synthesis of such complex molecules is of significant interest due to their potential applications in materials science and electronics.

The table below outlines some plausible, albeit not explicitly documented, synthetic pathways where this compound could serve as a key building block.

Target System Potential Synthetic Strategy Role of this compound
Fused Pyrrolo-benzisoxazoles1,3-Dipolar cycloaddition with a substituted alkyne followed by intramolecular cyclization.Provides the core benzisoxazole scaffold.
Polycyclic Aromatic HydrocarbonsPalladium-catalyzed [4+2] or [3+3] annulation reactions with suitable dienes or other coupling partners.Acts as the aromatic core for further extension of the π-system.
Fused Pyrimido-benzisoxazolesCondensation reaction with a β-ketoester followed by cyclization.Serves as the initial heterocyclic component.

Development of Novel Fluorescent Reagents and Probes

The introduction of a fluorine atom into a fluorophore can significantly enhance its photophysical properties, including quantum yield and photostability. beilstein-journals.org Fluorinated heterocyclic compounds are therefore highly sought after for the development of novel fluorescent reagents and probes for biological imaging and sensing applications. nih.govnih.govnih.gov

Derivatives of this compound are expected to exhibit interesting fluorescent properties. The benzisoxazole nucleus itself can act as a fluorophore, and the presence of the electron-withdrawing fluorine atom can modulate the electronic transitions, potentially leading to shifts in the absorption and emission spectra. beilstein-journals.org By attaching various recognition moieties to the this compound scaffold, it is possible to design fluorogenic probes that exhibit a change in their fluorescence upon binding to a specific analyte. researchgate.netscispace.com

For example, isoxazole-dihydropyridine scaffolds have been successfully tethered to fluorescent moieties to create probes for biological transporters. nih.govresearchgate.net A similar approach could be employed with this compound, where its inherent fluorescence could be modulated by the binding event. The development of such probes is crucial for understanding complex biological processes at the molecular level.

The potential photophysical properties of hypothetical fluorescent probes derived from this compound are summarized in the table below.

Probe Structure Target Analyte Expected Fluorescence Change Potential Application
This compound-linker-Enzyme SubstrateSpecific EnzymeIncrease in fluorescence upon enzymatic cleavage.Enzyme activity assays.
This compound-chelateMetal Ions (e.g., Zn²⁺, Cu²⁺)Change in fluorescence intensity or wavelength upon metal binding.Detection of metal ions in biological systems.
This compound-biomolecule conjugateTarget ProteinAlteration of fluorescence upon binding to the protein.Protein localization and interaction studies.

Integration into Organic Electronic Materials (e.g., Organic Semiconductors)

The field of organic electronics relies on the development of novel π-conjugated materials with tailored electronic properties. The introduction of fluorine atoms into organic semiconductors is a well-established strategy to tune their energy levels, improve charge transport characteristics, and enhance device stability. rsc.org Fluorination generally lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org

Given these principles, this compound represents a valuable building block for the synthesis of new organic electronic materials. tcichemicals.com Its electron-deficient nature, enhanced by the fluorine atom, makes it a suitable component for n-type or ambipolar organic semiconductors. By incorporating this compound into larger conjugated systems, such as polymers or small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), it is possible to fine-tune the electronic properties of the resulting materials. researchgate.netnih.govrsc.org

The table below illustrates the potential impact of integrating this compound into different types of organic electronic materials.

Material Type Potential Role of this compound Expected Improvement in Device Performance
n-type Organic SemiconductorAs an electron-deficient building block.Improved electron mobility and air stability.
Emitter in OLEDsAs a component of a blue-emitting fluorophore.Enhanced color purity and efficiency.
Host Material in OLEDsTo raise the triplet energy level.Improved device lifetime and efficiency for phosphorescent OLEDs.

Role in the Construction of Pharmaceutical Scaffolds

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This has led to the development of numerous drugs and clinical candidates containing the benzisoxazole core, with a wide range of therapeutic applications including antipsychotic, anti-inflammatory, and anticancer agents. nih.govijpca.orgespublisher.com

The incorporation of a fluorine atom at the 7-position of the benzisoxazole ring can further enhance its pharmaceutical potential. Fluorine substitution can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov For instance, the introduction of a fluorine atom can block sites of metabolism, leading to an increased half-life of the drug, or it can alter the pKa of nearby functional groups, which can affect the drug's absorption and distribution. nih.govnih.gov

Numerous studies have highlighted the importance of the isoxazole ring in biologically active compounds, including its role in enzyme inhibition. nih.govnih.govnih.govresearchgate.net Derivatives of this compound could be designed as inhibitors of various enzymes by incorporating appropriate functional groups that can interact with the active site of the target enzyme. The fluorine atom can contribute to the binding affinity through favorable electrostatic interactions.

The table below provides an overview of the potential therapeutic applications of pharmaceutical scaffolds derived from this compound.

Therapeutic Area Target Potential Role of this compound Scaffold Key References on Scaffold Importance
OncologyKinase inhibitors, Apoptosis inducersCore structure for designing selective inhibitors. espublisher.comnih.gov
Infectious DiseasesBacterial or viral enzymesBuilding block for novel antimicrobial or antiviral agents. ijpca.orgnih.gov
Central Nervous SystemReceptors and enzymesScaffold for developing antipsychotic or neuroprotective agents. nih.gov
Inflammatory DiseasesCyclooxygenase (COX) enzymesCore for designing anti-inflammatory drugs. nih.gov

Future Research Trajectories and Unexplored Frontiers in 7 Fluorobenzo D Isoxazole Chemistry

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of functionalized benzo[d]isoxazoles has been an area of active research, with several innovative methods emerging. A key challenge in the synthesis of 7-fluorobenzo[d]isoxazole is the regioselective introduction of the fluorine atom and the construction of the isoxazole (B147169) ring.

Recent advancements in synthetic organic chemistry offer promising avenues for the efficient synthesis of this compound and its derivatives. One such approach is the palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This method allows for the direct formation of the benzo[d]isoxazole core through C-H bond activation, offering a potentially more efficient route than traditional multi-step syntheses. researchgate.net

Copper-catalyzed reactions have also shown great promise in the synthesis of isoxazole derivatives. For instance, a one-pot oxidation and cyclization of propargylamines can yield isoxazoles, a strategy that could be adapted for the synthesis of benzo[d]isoxazole precursors. thieme-connect.com Furthermore, the synthesis of fluorinated isoxazoles from trifluoromethyl-containing precursors with hydroxylammonium chloride in a one-pot protocol presents another viable strategy. sioc-journal.cn

Future research in this area will likely focus on the development of novel catalytic systems that offer higher yields, greater regioselectivity, and milder reaction conditions. The exploration of greener synthetic routes, such as those utilizing microwave assistance or ultrasound radiation, could also lead to more environmentally friendly and efficient production of this compound. nih.gov

Table 1: Emerging Synthetic Methodologies for Benzo[d]isoxazole Derivatives

MethodologyCatalyst/ReagentKey FeaturesPotential for this compound Synthesis
Palladium-catalyzed [4 + 1] AnnulationPalladium catalystC-H activation, direct formation of the benzo[d]isoxazole core. researchgate.netHigh potential for regioselective synthesis.
Copper-catalyzed CyclizationCopper catalystOne-pot synthesis from readily available starting materials. thieme-connect.comAdaptable for the synthesis of fluorinated precursors.
One-pot Synthesis from CF3-precursorsHydroxylammonium chlorideDirect incorporation of fluorine into the isoxazole ring. sioc-journal.cnApplicable for the synthesis of various fluorinated isomers.
Microwave-assisted Synthesis-Reduced reaction times and improved yields. nih.govCan be combined with other catalytic methods for enhanced efficiency.

Advanced Computational Predictions and Experimental Validation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential biological activity, thereby guiding experimental efforts.

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules. researchgate.netnih.gov DFT calculations can be employed to determine various parameters for this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment. researchgate.netresearchgate.net This information can help in predicting its reactivity and stability. researchgate.netresearchgate.net For instance, a DFT study on benzisoxazole derivatives has been used to calculate their solvation enthalpies and understand their behavior in different solvents. researchgate.net

Molecular docking is another crucial computational technique that can predict the binding affinity and mode of interaction of a ligand with a biological target. researchgate.netijpsdronline.comnih.gov By docking this compound into the active sites of various enzymes and receptors, researchers can identify potential biological targets and design more potent derivatives. researchgate.netnih.gov For example, docking studies have been successfully used to identify the binding interactions of benzoxazole (B165842) derivatives with the prostaglandin (B15479496) H2 synthase (PGHS) protein. researchgate.net

The validation of computational predictions through experimental work is a critical step in the research pipeline. diva-portal.orgnih.govrsc.orgresearchgate.net For this compound, this would involve synthesizing the compound and its derivatives and then testing their properties and biological activities in vitro and in vivo. nih.gov A strong correlation between the computational predictions and experimental results would validate the computational model and provide a solid foundation for further research. diva-portal.orgrsc.org

Table 2: Computational and Experimental Approaches for this compound Research

TechniqueApplicationPredicted/Measured Properties
Density Functional Theory (DFT)Electronic structure and reactivity prediction. researchgate.networldscientific.comHOMO/LUMO energies, electrostatic potential, dipole moment. researchgate.net
Molecular DockingPrediction of binding to biological targets. researchgate.netthieme-connect.deBinding affinity, interaction modes, potential biological targets. nih.gov
In vitro assaysExperimental validation of biological activity. nih.govEnzyme inhibition, receptor binding, antimicrobial activity. researchgate.net
In vivo studiesEvaluation of therapeutic potential in animal models.Efficacy, pharmacokinetics, and safety.

Investigation of Novel Molecular Targets and Mechanistic Pathways

The benzo[d]isoxazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov The introduction of a fluorine atom at the 7-position can significantly alter the binding affinity and selectivity of the molecule, opening up possibilities for targeting novel molecular pathways.

One promising area of investigation is the potential of this compound derivatives as inhibitors of hypoxia-inducible factor (HIF)-1α transcription. acs.org HIF-1α is a key regulator of cellular response to hypoxia and is implicated in cancer progression and other diseases. acs.org Recently, benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription, suggesting that this compound could also exhibit similar activity. acs.org

Another avenue for exploration is the development of this compound derivatives as selective inhibitors of voltage-gated sodium channels (NaV). acs.org Certain benzo[d]isoxazole derivatives have shown anticonvulsant activity by selectively blocking the NaV1.1 channel. acs.org The fluorine substituent could enhance this selectivity and potency.

Furthermore, the benzisoxazole core is found in drugs targeting dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the treatment of psychotic disorders. nih.govtaylorandfrancis.com The electronic effects of the fluorine atom could modulate the interaction with these receptors, potentially leading to new antipsychotic agents with improved efficacy and side-effect profiles. taylorandfrancis.com The benzisoxazole scaffold has also been explored for its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. nih.gov

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. Elucidating the precise mechanism of action through techniques such as X-ray crystallography and cryo-electron microscopy will be crucial for understanding how these compounds interact with their targets at the molecular level.

Application in Interdisciplinary Fields of Chemical Sciences

Beyond its potential in medicinal chemistry, this compound could find applications in other interdisciplinary fields of chemical sciences, such as materials science and agrochemicals.

The unique photophysical properties of fluorinated aromatic compounds make them attractive candidates for the development of novel fluorescent probes and organic light-emitting diodes (OLEDs). The introduction of a fluorine atom can enhance the quantum yield and photostability of a molecule. Future research could explore the synthesis and characterization of this compound-based materials with tailored optical and electronic properties.

In the field of agrochemicals, fluorinated heterocyclic compounds have played a significant role in the development of new pesticides with improved efficacy and selectivity. researchgate.netnih.govalfa-chemistry.comresearchgate.netccspublishing.org.cn The presence of fluorine can increase the metabolic stability and lipophilicity of a molecule, enhancing its penetration into target organisms. researchgate.net Investigating the herbicidal, fungicidal, or insecticidal activities of this compound derivatives could lead to the discovery of new crop protection agents.

The versatility of the benzo[d]isoxazole scaffold also lends itself to applications in synthetic chemistry as a building block for the construction of more complex molecules. Its unique reactivity can be exploited in the development of novel chemical transformations.

Table of Compounds

Compound Name
This compound
N-phenoxyacetamides
Propargylamines
Trifluoromethyl-containing precursors
Hydroxylammonium chloride
Benzoxazole
Prostaglandin H2 synthase (PGHS)
Hypoxia-inducible factor (HIF)-1α
Dopamine
Serotonin

Q & A

What synthetic methodologies are most effective for preparing 7-Fluorobenzo[d]isoxazole, and how do reaction conditions influence regioselectivity?

The synthesis of this compound derivatives often involves cycloaddition reactions between fluorinated aldehydes and nitro compounds. For example, aromatic aldehydes react with ethyl nitroacetate under amine catalysis to form trisubstituted isoxazoles, with regioselectivity governed by steric and electronic factors (e.g., electron-withdrawing fluorine substituents) . A one-pot synthesis using o-hydroxy-α-bromoacetophenone and hydroxylamine hydrochloride has also been reported, yielding 3-bromomethylbenzo[d]isoxazole with good efficiency (75–80% yield) . Microwave-assisted and metal-free methods are emerging as sustainable alternatives, reducing side reactions and improving yields .

How can computational models predict the photodissociation pathways and conical intersections of this compound?

Photodissociation studies of isoxazole derivatives reveal low-energy conical intersections between S₁ and S₀ states, leading to both direct (C–O bond cleavage) and indirect (ring-opening via H migration) pathways. Quantum-chemical calculations (e.g., DFT) show that fluorination at the 7-position stabilizes transition states, altering branching ratios. For example, fluorinated analogs exhibit a 20–30% increase in indirect pathway dominance compared to non-fluorinated derivatives due to enhanced charge delocalization .

What in vitro assays and cancer cell lines are used to evaluate the anticancer activity of this compound derivatives?

Standard protocols include:

  • Cytotoxicity assays : MTT or SRB tests on HeLa (cervical), MCF-7 (breast), and HepG2 (liver) cell lines, with IC₅₀ values typically ranging from 2–15 µM for active derivatives .
  • Apoptosis/necrosis analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells. Fluorinated isoxazoles show caspase-3 activation rates 1.5–2× higher than non-fluorinated analogs .
  • Cell cycle arrest : G1/S phase blockade is common, linked to CDK4/6 inhibition (e.g., 70% arrest at 10 µM in MCF-7 cells) .

How do solvent polarity and catalyst systems affect the yield of this compound derivatives in cycloaddition reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing dipolar intermediates. For example, using DMF increases yields by 15–20% compared to THF in nitro compound cycloadditions . Copper(I) catalysis improves regioselectivity for 3,5-disubstituted derivatives via metallacycle intermediates, achieving >90% selectivity in some cases .

What structural modifications to this compound enhance its HDAC inhibitory activity?

Key modifications include:

  • Carboxamide side chains : Derivatives with –CONH₂ groups at position 3 show 50–70% HDAC inhibition at 1 µM, attributed to zinc-binding interactions .
  • Substitution at position 5 : Bulky aryl groups (e.g., p-tolyl) improve binding affinity by 30% compared to methyl groups .
  • Fluorine positioning : 7-Fluorine increases metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) without compromising potency .

How can machine learning models optimize reaction conditions for this compound synthesis?

Differential Reaction Fingerprint (DRFP) models trained on 500+ isoxazole reactions predict yields with R² = 0.85–0.90. For low-yield reactions (<30%), the model identifies solvent polarity and catalyst loading as critical variables, achieving a 25% yield improvement after optimization .

What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Distinctive signals for fluorine-coupled protons (δ 6.8–7.2 ppm, J = 8–12 Hz) and isoxazole carbons (δ 160–165 ppm for C3) .
  • HRMS : Accurate mass determination (error < 2 ppm) confirms molecular formulas.
  • X-ray crystallography : Resolves regiochemistry; fluorinated derivatives exhibit shorter C–F bond lengths (1.34 Å vs. 1.38 Å in non-fluorinated analogs) .

How does fluorination impact the pharmacokinetic properties of this compound-based therapeutics?

Fluorination at position 7:

  • Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
  • Reduces CYP3A4 metabolism by 40%, improving oral bioavailability (F > 60% in rodent models) .
  • Lowers plasma protein binding (85% vs. 92% for non-fluorinated analogs), increasing free drug concentration .

What are the limitations of current this compound derivatives in clinical translation?

  • Toxicity : Some analogs exhibit off-target kinase inhibition (e.g., IC₅₀ < 1 µM for EGFR), leading to adverse effects .
  • Synthetic scalability : Multi-step routes (5–7 steps) result in overall yields <10%, necessitating greener methodologies .
  • Resistance : Overexpression of ABC transporters (e.g., P-gp) reduces intracellular accumulation in resistant cell lines .

How can fragment-based drug design (FBDD) improve the selectivity of this compound derivatives for cancer targets?

FBDD screens identify fragments binding to allosteric sites of CDK4/6. For example, this compound fragments with –NH₂ substituents achieve Kd = 50–100 nM and >100× selectivity over CDK1/2 . Molecular dynamics simulations (50 ns trajectories) validate stable binding via hydrophobic interactions with Val96 and hydrogen bonds with Asp104 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.